Iobenguane
Description
Propriétés
Key on ui mechanism of action |
Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |
|---|---|
Numéro CAS |
80663-95-2 |
Formule moléculaire |
C16H22I2N6O4S |
Poids moléculaire |
640.3 g/mol |
Nom IUPAC |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |
Clé InChI |
XNACDNPGABUBFR-FKNPGSCZSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
SMILES isomérique |
C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Apparence |
Solid powder |
Point d'ébullition |
100°C |
melting_point |
0°C |
Autres numéros CAS |
80663-95-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le sulfate d'iobenguane I-123 est synthétisé en incorporant de l'iode-123 radioactif dans la structure moléculaire de l'iobenguane. Le processus implique un radionucléide produit par cyclotron, l'iode-123, qui se désintègre en tellure-123 par capture électronique . La synthèse implique généralement la réaction de l'iobenguane avec l'iode-123 dans des conditions contrôlées afin de garantir l'incorporation correcte de l'isotope radioactif .
Méthodes de production industrielle : La production industrielle du sulfate d'iobenguane I-123 implique la préparation d'une solution stérile contenant du sulfate d'iobenguane avec une partie des molécules marquées à l'iode-123 radioactif. La solution est ensuite conditionnée dans des conteneurs à dose unique ou à doses multiples qui sont suffisamment blindés pour empêcher l'exposition aux rayonnements . Le processus de production comprend également des mesures strictes de contrôle de la qualité pour garantir la pureté radiochimique et la pureté radionucléique du produit final .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le sulfate d'iobenguane I-123 a plusieurs applications en recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé en imagerie diagnostique des tissus innervés de manière adrénergique pour détecter les phéochromocytomes métastatiques ou les neuroblastomes. De plus, il est utilisé pour évaluer l'innervation sympathique du myocarde chez les patients souffrant d'insuffisance cardiaque. Le composé est également précieux dans les études de recherche impliquant l'évaluation de la fonction des nerfs adrénergiques et la distribution des récepteurs adrénergiques dans divers tissus.
Mécanisme d'action
Le sulfate d'iobenguane I-123 est transporté dans les terminaisons nerveuses adrénergiques via le transporteur de recapture de la noradrénaline. Une fois à l'intérieur des terminaisons nerveuses, il est rapidement éliminé de la circulation systémique et collecté dans les tissus innervés de manière adrénergique. Cela permet l'imagerie scintigraphique gamma de ces tissus et de leurs organes associés à des fins diagnostiques. Les cibles moléculaires du sulfate d'iobenguane I-123 comprennent les terminaisons nerveuses adrénergiques et les tissus innervés de manière adrénergique.
Applications De Recherche Scientifique
Iobenguane sulfate I-123 has several scientific research applications, particularly in the fields of medicine and biology. It is used in the diagnostic imaging of adrenergically innervated tissues to detect metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure . The compound is also valuable in research studies involving the evaluation of adrenergic nerve function and the distribution of adrenergic receptors in various tissues .
Mécanisme D'action
Iobenguane sulfate I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, it is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes . The molecular targets of Iobenguane sulfate I-123 include adrenergic nerve terminals and adrenergically innervated tissues .
Comparaison Avec Des Composés Similaires
Research Findings and Data Tables
Table 1: Clinical Trial Outcomes for Iobenguane in MPPG (Phase 2b)
| Endpoint | Result (%) |
|---|---|
| Primary (≥50% antihypertensive reduction) | 25% |
| Partial Response | 30% |
| Stable Disease | 68% |
| 12-Month Disease Control | 90% |
Table 2: Imaging Performance of ¹²³I-Iobenguane Formulations
| Parameter | High-Specific-Activity | Conventional |
|---|---|---|
| Heart-to-Mediastinum Ratio | 2.1 ± 0.3 | 1.6 ± 0.2 |
| Tumor Detection Sensitivity | 92% | 85% |
Activité Biologique
Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of iobenguane, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.
Pharmacokinetics and Dosimetry
Iobenguane's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .
Key Dosimetry Findings
| Organ | Absorbed Dose (mSv/MBq) |
|---|---|
| Urinary Bladder Wall | 0.073 |
| Intestinal Walls | 0.031–0.071 |
| Salivary Glands | 0.064 |
| Thyroid | 0.055 |
| Kidneys | 0.028 |
| Effective Dose | 0.027 |
These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .
Clinical Efficacy
Iobenguane's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with iobenguane I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.
Case Study Insights
In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:
- Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.
- Serum Chromogranin A : Best response noted in 80% of patients.
These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .
Safety Profile
The safety profile of iobenguane has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with iobenguane I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .
Q & A
Basic: What are the key pharmacokinetic properties of iobenguane (MIBG) that influence its diagnostic and therapeutic efficacy?
Answer:
Iobenguane’s structural similarity to norepinephrine enables uptake via norepinephrine transporters (NETs), concentrating in adrenergic tissues and neuroendocrine tumors . Key properties include:
- Radiolabeling stability : Critical for imaging (e.g., -MIBG) and therapy (e.g., -MIBG). Stability impacts radiation dose delivery and imaging clarity .
- Biodistribution : Uptake in heart, lungs, and adrenal medulla necessitates dosimetric adjustments to minimize off-target effects .
- Metabolism : Hepatic metabolism and renal excretion affect clearance rates, requiring renal function monitoring in therapeutic protocols .
Table 1 : Key Pharmacokinetic Parameters of Iobenguane
| Parameter | Diagnostic (-MIBG) | Therapeutic (-MIBG) |
|---|---|---|
| Half-life (biological) | 24–48 hours | 2–3 days |
| Peak uptake time | 24–72 hours | 48–96 hours |
| Critical organs | Thyroid, liver | Bone marrow, kidneys |
Advanced: How can researchers optimize experimental design to evaluate iobenguane’s therapeutic efficacy in metastatic pheochromocytoma?
Answer:
- Patient stratification : Include iobenguane scan-positive patients with unresectable/metastatic tumors to ensure homogeneity. Use RECIST 1.1 criteria for tumor response assessment .
- Dosimetric protocols : Administer 185–222 MBq (5–6 mCi) for >50 kg patients; adjust for pediatric cohorts (3.7 MBq/kg) to balance efficacy and toxicity .
- Control groups : Compare with cyclophosphamide-vincristine-dacarbazine (CVD) chemotherapy to assess survival benefits and adverse event profiles .
- Outcome metrics : Prioritize progression-free survival (PFS), overall survival (OS), and hematologic toxicity (e.g., lymphopenia, thrombocytopenia) .
Methodological Note : Preclinical models (e.g., xenografts) should replicate human NET expression patterns to validate targeting efficiency .
Basic: What imaging protocols enhance the diagnostic accuracy of 123I^{123}\text{I}123I-MIBG scans?
Answer:
- Image acquisition : Use SPECT/CT with low-energy high-resolution collimators 24–72 hours post-injection to maximize tumor-to-background contrast .
- Contrast enhancement : Apply adaptive histogram equalization (AHE) to improve CT image clarity, achieving higher PSNR (peak signal-to-noise ratio) and entropy values compared to standard HE .
- Artifact reduction : Administer potassium iodide (KI) to block thyroid uptake and reduce false positives .
Table 2 : Image Quality Metrics for AHE vs. HE in CT Scans
| Metric | AHE | HE |
|---|---|---|
| PSNR (dB) | 42.3 | 38.7 |
| Mean pixel value | 120.5 | 98.2 |
| Entropy | 7.8 | 6.4 |
Advanced: How should researchers address contradictions in clinical trial data for iobenguane therapy?
Answer:
- Data harmonization : Use meta-analysis to reconcile discrepancies in survival outcomes across small-sample trials (e.g., OS ranging 12–24 months in metastatic cases) .
- Confounding variables : Adjust for heterogeneity in tumor burden, prior therapies, and genetic mutations (e.g., SDHB mutations) using multivariate regression .
- Dosage variability : Standardize therapeutic doses (e.g., 18.5 GBq cumulative for -MIBG) to reduce outcome variability .
Case Study : Retrospective analysis of CVD vs. -MIBG trials showed conflicting PFS results (8 vs. 12 months); stratification by tumor grade resolved discrepancies .
Basic: What are the validated methods for quantifying iobenguane uptake in preclinical models?
Answer:
- Autoradiography : Quantify -MIBG uptake in tumor xenografts using phosphor imaging plates; normalize counts to muscle background .
- Biodistribution studies : Harvest organs 24–72 hours post-injection; measure radioactivity via gamma counters and express as %ID/g (percentage injected dose per gram) .
- NET expression correlation : Validate uptake levels with immunohistochemistry (IHC) for NETs and correlate with therapeutic response .
Advanced: How can researchers improve the reproducibility of iobenguane-based radiopharmaceutical synthesis?
Answer:
- Radiolabeling optimization : Use iodogen-coated tubes for labeling, achieving >95% radiochemical purity (RCP) via HPLC validation .
- Quality control : Implement USP <823> guidelines for sterility, endotoxin testing, and stability studies (e.g., 24-hour RCP retention) .
- Batch documentation : Record specific activity (MBq/µg) and storage conditions (−20°C, shielded containers) to minimize variability .
Basic: What ethical and safety protocols are mandated for iobenguane clinical trials?
Answer:
- Radiation safety : Adhere to ALARA principles; monitor staff exposure with dosimeters and enforce lead shielding during administration .
- Pediatric considerations : Obtain independent ethics committee (IEC) approval for minors; prioritize thyroid protection and long-term toxicity monitoring .
- Informed consent : Disclose risks of myelosuppression and secondary malignancies in therapeutic trials .
Advanced: What computational models predict iobenguane’s interaction with norepinephrine transporters?
Answer:
- Molecular docking : Use AutoDock Vina to simulate MIBG-NET binding, focusing on transmembrane domains (TMDs) 1 and 3. Validate with site-directed mutagenesis .
- QSAR studies : Correlate substituent effects (e.g., iodine position) with uptake efficiency; prioritize analogs with logP values 1.5–2.5 for optimal blood-brain barrier penetration .
Table 3 : Predicted Binding Affinities of MIBG Analogs
| Analog | ΔG (kcal/mol) | NET Expression Correlation |
|---|---|---|
| -MIBG | −9.2 | R² = 0.87 |
| Meta-iodobenzylguanidine | −8.5 | R² = 0.72 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
